JKE-1674
Overview
Description
JKE-1674 is a compound that has garnered significant attention in the field of chemical and biological research. It is an analog of ML-210, where the nitroisoxazole ring is replaced with an α-nitroketoxime group. This compound is known for its ability to induce ferroptosis, a form of programmed cell death, by inhibiting glutathione peroxidase 4 (GPX4) in cells .
Mechanism of Action
Target of Action
JKE-1674 is an inhibitor of glutathione peroxidase 4 (GPX4) . GPX4 is a lipid hydroperoxide reductase that plays a crucial role in preventing lipid peroxidation and ferroptotic cell death .
Mode of Action
This compound acts as a covalent inhibitor of GPX4 . It reacts with the GPX4 catalytic selenocysteine residue to eliminate enzymatic activity . This compound is an analog of ML210, and it undergoes a series of chemical transformations in cells to generate a nitrile oxide electrophile, JKE-1777 . This electrophile is capable of reacting with purified GPX4 .
Biochemical Pathways
The inhibition of GPX4 by this compound leads to the induction of ferroptosis , a non-apoptotic, iron-dependent form of cell death . Ferroptosis is characterized by increased lipid peroxidation caused by the accumulation of reactive oxygen species (ROS), leading to cell membrane destruction and, ultimately, cell death .
Pharmacokinetics
It’s also mentioned that this compound is orally active and could be detected in the serum of mice dosed orally with the compound .
Result of Action
The primary result of this compound’s action is the induction of ferroptosis, which can selectively kill cancer cells in a therapy-resistant state . It has been found to reduce the viability of LOX-IMVI cancer cells and in a panel of additional cancer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JKE-1674 involves the replacement of the nitroisoxazole ring in ML-210 with an α-nitroketoxime group. This transformation can be achieved through a series of chemical reactions under controlled conditions. The key steps include:
Formation of α-nitroketoxime: The nitroisoxazole ring is opened under basic conditions to form an α-nitroketoxime.
Conversion to this compound: The α-nitroketoxime is then subjected to further chemical transformations to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be synthesized in a laboratory setting using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and purification of the final product to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
JKE-1674 undergoes several types of chemical reactions, including:
Oxidation: The α-nitroketoxime group can be oxidized to form nitrile oxide.
Reduction: Reduction reactions can modify the nitro group to form various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Scientific Research Applications
JKE-1674 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
ML-210: The parent compound of JKE-1674, known for its ferroptosis-inducing activity.
α-chloroacetamide inhibitors: Other inhibitors of glutathione peroxidase 4 that act through different mechanisms.
Uniqueness of this compound
This compound is unique due to its enhanced selectivity and stability compared to α-chloroacetamide inhibitors. Its ability to induce ferroptosis through the formation of a nitrile oxide electrophile provides a novel approach to targeting therapy-resistant cancer cells .
Properties
IUPAC Name |
(2E)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)19(15-3-7-17(22)8-4-15)24-9-11-25(12-10-24)20(27)18(23-28)13-26(29)30/h1-8,19,28H,9-13H2/b23-18+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIOHKIAPXVDWCP-PTGBLXJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C(=NO)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)/C(=N/O)/C[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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